molecular formula C13H15N3O3 B5171132 2-[(5-nitro-8-quinolinyl)amino]-1-butanol CAS No. 346704-08-3

2-[(5-nitro-8-quinolinyl)amino]-1-butanol

Cat. No. B5171132
CAS RN: 346704-08-3
M. Wt: 261.28 g/mol
InChI Key: YKCYNBVEMRCWRC-UHFFFAOYSA-N
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Description

2-[(5-nitro-8-quinolinyl)amino]-1-butanol, also known as NQO1, is a chemical compound that has been extensively studied for its potential applications in scientific research. NQO1 is a redox enzyme that plays a crucial role in cellular metabolism and has been linked to a variety of physiological and pathological processes.

Mechanism of Action

2-[(5-nitro-8-quinolinyl)amino]-1-butanol functions as a redox enzyme, catalyzing the reduction of quinones to hydroquinones. This reaction is important for cellular metabolism, as it helps to maintain the balance of reactive oxygen species (ROS) within the cell. In addition to its role in redox reactions, 2-[(5-nitro-8-quinolinyl)amino]-1-butanol has also been shown to play a role in the regulation of gene expression and cell signaling pathways.
Biochemical and Physiological Effects:
2-[(5-nitro-8-quinolinyl)amino]-1-butanol has been linked to a variety of physiological and pathological processes. Studies have shown that 2-[(5-nitro-8-quinolinyl)amino]-1-butanol plays a role in the regulation of oxidative stress, inflammation, and apoptosis. Additionally, 2-[(5-nitro-8-quinolinyl)amino]-1-butanol has been shown to play a role in the metabolism of several drugs and toxins, including benzene and menadione.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(5-nitro-8-quinolinyl)amino]-1-butanol in lab experiments is its specificity. 2-[(5-nitro-8-quinolinyl)amino]-1-butanol is highly specific for quinones, making it an ideal enzyme for studying redox reactions. However, one of the main limitations of using 2-[(5-nitro-8-quinolinyl)amino]-1-butanol in lab experiments is its sensitivity to oxygen. 2-[(5-nitro-8-quinolinyl)amino]-1-butanol is highly sensitive to oxygen, which can lead to the formation of reactive oxygen species and the oxidation of substrates.

Future Directions

There are several future directions for research involving 2-[(5-nitro-8-quinolinyl)amino]-1-butanol. One area of research involves the development of 2-[(5-nitro-8-quinolinyl)amino]-1-butanol inhibitors for the treatment of cancer. Another area of research involves the use of 2-[(5-nitro-8-quinolinyl)amino]-1-butanol as a biomarker for the early detection of cancer. Additionally, there is ongoing research into the role of 2-[(5-nitro-8-quinolinyl)amino]-1-butanol in other physiological and pathological processes, including aging and neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-[(5-nitro-8-quinolinyl)amino]-1-butanol involves a multistep process that requires several chemical reactions. One of the most commonly used methods for synthesizing 2-[(5-nitro-8-quinolinyl)amino]-1-butanol involves the reaction of 5-nitro-8-quinolinol with 1-chlorobutane in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium borohydride to yield 2-[(5-nitro-8-quinolinyl)amino]-1-butanol.

Scientific Research Applications

2-[(5-nitro-8-quinolinyl)amino]-1-butanol has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 2-[(5-nitro-8-quinolinyl)amino]-1-butanol as a biomarker for cancer diagnosis and treatment. Studies have shown that 2-[(5-nitro-8-quinolinyl)amino]-1-butanol is overexpressed in several types of cancer, including breast, lung, and colon cancer. This overexpression has been linked to increased resistance to chemotherapy drugs, making 2-[(5-nitro-8-quinolinyl)amino]-1-butanol an attractive target for drug development.

properties

IUPAC Name

2-[(5-nitroquinolin-8-yl)amino]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-2-9(8-17)15-11-5-6-12(16(18)19)10-4-3-7-14-13(10)11/h3-7,9,15,17H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCYNBVEMRCWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101261814
Record name 1-Butanol, 2-[(5-nitro-8-quinolinyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Nitroquinolin-8-yl)amino]butan-1-ol

CAS RN

346704-08-3
Record name 1-Butanol, 2-[(5-nitro-8-quinolinyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346704-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanol, 2-[(5-nitro-8-quinolinyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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